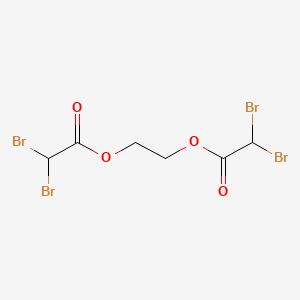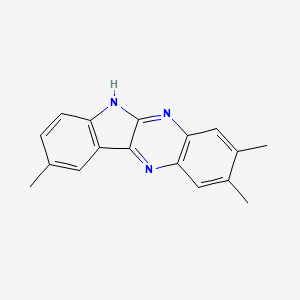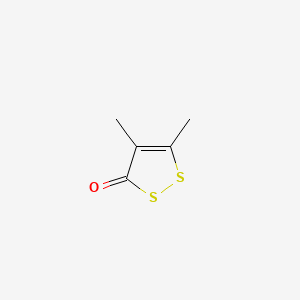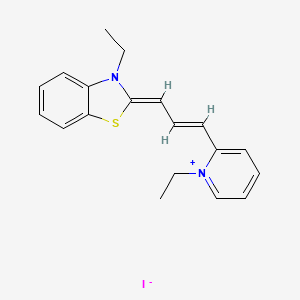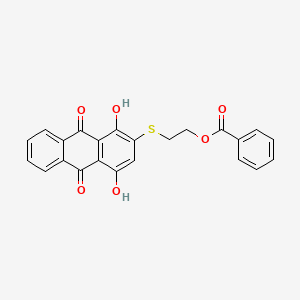
2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate is a chemical compound with the molecular formula C23H16O6S and a molecular weight of 420.435 g/mol This compound is characterized by its anthracenedione core, which is substituted with a benzoate group through a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate typically involves the reaction of 1,4-dihydroxy-9,10-anthraquinone with 2-mercaptoethanol in the presence of a suitable catalyst to form the thioether linkage. This intermediate is then reacted with benzoyl chloride to introduce the benzoate group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate undergoes several types of chemical reactions, including:
Oxidation: The anthracenedione core can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate involves its interaction with various molecular targets and pathways. The compound’s anthracenedione core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, its thioether linkage and benzoate group may interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(Benzoyloxy)ethyl)thio)-1,4-dihydroxy-9,10-anthracenedione
- 2-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)ethyl ethyl carbonate
- 4-(4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate
Uniqueness
2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate is unique due to its specific combination of an anthracenedione core, thioether linkage, and benzoate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
49831-04-1 |
|---|---|
Molecular Formula |
C23H16O6S |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)sulfanylethyl benzoate |
InChI |
InChI=1S/C23H16O6S/c24-16-12-17(30-11-10-29-23(28)13-6-2-1-3-7-13)22(27)19-18(16)20(25)14-8-4-5-9-15(14)21(19)26/h1-9,12,24,27H,10-11H2 |
InChI Key |
DMLGTNUPSULYID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCSC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


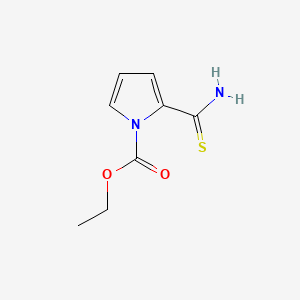
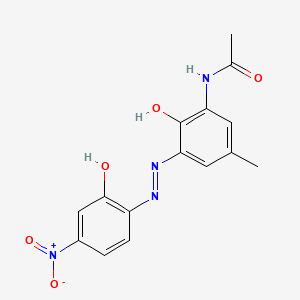
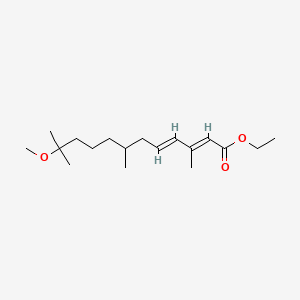
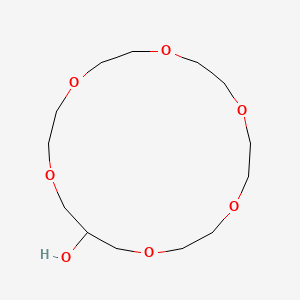
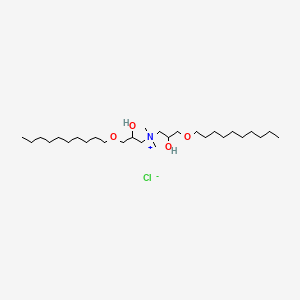
![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)
